molecular formula C8H4N2O2S2 B3434253 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid CAS No. 874787-48-1

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid

Cat. No.: B3434253
CAS No.: 874787-48-1
M. Wt: 224.3 g/mol
InChI Key: YVAYRVRJROAHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Dithia-1,7-diazatricyclo[63002,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure This compound contains sulfur and nitrogen atoms within its ring system, which contributes to its distinct chemical properties and reactivity

Mechanism of Action

Target of Action

Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid and its derivatives have been found to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with DNA dodecamer and caspase-3, which play crucial roles in cell proliferation and apoptosis .

Mode of Action

The compound exerts its action by interacting with its targets and inducing changes that lead to cell death. Specifically, it causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has been confirmed through in silico molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. By interacting with DNA dodecamer and caspase-3, it disrupts the normal functioning of these molecules, leading to cell death . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

Its potent anticancer activity suggests that it has good bioavailability and can effectively reach its target cells .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. It has been found to exhibit higher cytotoxic activity on cancer cells than on normal cells . In particular, one of the derivatives of this compound, referred to as 3j, has shown significant cytotoxic activity on MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using optimized reaction conditions derived from laboratory-scale experiments. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its ring structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to simpler ring structures.

Scientific Research Applications

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone
  • 1-{5,9-dithia-1,7-diazatricyclo[6.3.0.0^{2,6}]undeca-2(6),3,7,10-tetraene-4-amido}cyclopropane-1-carboxylic acid

Uniqueness

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of elements and structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-7(12)5-3-4-6(14-5)9-8-10(4)1-2-13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYRVRJROAHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 3
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 5
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 6
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.